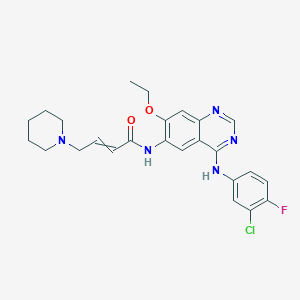

Dacomitinib Impurity C

Description

Contextual Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products

Pharmaceutical impurities are substances present in a drug substance or final drug product that are not the API itself or the excipients used in the formulation. sdiarticle4.comresearchgate.net The presence of impurities, even in trace amounts, can have a significant impact on the quality, safety, and efficacy of a medication. chemicalbook.com They can potentially alter the drug's stability, leading to degradation and a decrease in potency over time. fda.gov Furthermore, some impurities may have their own pharmacological or toxicological effects, which could lead to adverse drug reactions in patients. researchgate.net

Impurities can be broadly categorized based on their origin:

Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. veeprho.com

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or other residual materials like filter aids. veeprho.com

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed.

The control of these impurities is a critical quality attribute for any pharmaceutical product, ensuring that the medicine administered to patients is of the highest possible quality and consistency.

Regulatory Imperatives for Impurity Profiling and Control in Drug Substances

To ensure patient safety, stringent regulatory guidelines have been established by international bodies to govern the levels of impurities in pharmaceutical products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a set of guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key ICH guidelines related to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. pharmaffiliates.com

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on the impurities found in the final drug product. pharmaffiliates.com

ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline sets acceptable limits for residual solvents in pharmaceuticals. pharmaffiliates.com

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline addresses the control of elemental impurities. pharmaffiliates.com

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for assessing and controlling mutagenic impurities. pharmaffiliates.com

These regulations mandate that pharmaceutical manufacturers perform thorough impurity profiling, which involves the identification and quantification of each impurity. Any impurity present above a certain threshold must be identified and, in many cases, its potential toxicological effects must be evaluated. This rigorous process ensures that the final drug product is safe and effective for its intended use.

Role of Dacomitinib (B1663576) Impurity C in the Overall Quality and Stability Assessment of Dacomitinib

Dacomitinib Impurity C is a known process-related impurity of the API Dacomitinib. Its chemical name is N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-ethoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide. A comparison of its structure with that of Dacomitinib reveals a subtle but significant difference.

| Compound | Chemical Structure |

| Dacomitinib | A quinazoline (B50416) derivative with a methoxy (B1213986) group at the 7-position. |

| This compound | Structurally identical to Dacomitinib, except for an ethoxy group instead of a methoxy group at the 7-position. |

This structural similarity strongly suggests that this compound is formed during the manufacturing process of Dacomitinib, likely due to the presence of ethanol (B145695) as a residual solvent or reagent in one of the synthesis steps. The intended reaction to introduce a methoxy group may be accompanied by a side reaction with ethanol, leading to the formation of the ethoxy analogue.

The presence of this compound is a critical parameter in the quality control of Dacomitinib. As a process-related impurity, its levels must be carefully monitored and controlled to ensure they remain below the limits stipulated by regulatory authorities. The close structural resemblance to the parent drug means that it may have similar chromatographic properties, necessitating the development of highly specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), to effectively separate and quantify it. sdiarticle4.com

Structure

3D Structure

Properties

CAS No. |

869199-69-9 |

|---|---|

Molecular Formula |

C25H27ClFN5O2 |

Molecular Weight |

484.0 g/mol |

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |

InChI |

InChI=1S/C25H27ClFN5O2/c1-2-34-23-15-21-18(25(29-16-28-21)30-17-8-9-20(27)19(26)13-17)14-22(23)31-24(33)7-6-12-32-10-4-3-5-11-32/h6-9,13-16H,2-5,10-12H2,1H3,(H,31,33)(H,28,29,30) |

InChI Key |

XDXLWHQJFSMJFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |

Origin of Product |

United States |

Origins and Formation Mechanisms of Dacomitinib Impurity C

Process-Related Formation Pathways

The synthesis of a complex molecule like Dacomitinib (B1663576) involves a multi-step chemical process, which can inadvertently lead to the formation of impurities.

One of the potential pathways for the formation of Dacomitinib Impurity C is through the carryover of unreacted starting materials or intermediates. A key starting material in several synthesis routes of Dacomitinib is 3-chloro-4-fluoroaniline. If this aniline (B41778) derivative is not fully consumed in the subsequent reaction steps, it can potentially react with other intermediates or reagents to form side products, including Impurity C.

The intended chemical transformations in the synthesis of Dacomitinib can sometimes be accompanied by side reactions, leading to the generation of by-products. The formation of the quinazoline (B50416) core of Dacomitinib and the subsequent attachment of the side chain are critical steps where impurities can arise. For instance, the amidation reaction to form the butenamide side chain, often facilitated by reagents like 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P) and 2,6-lutidine, could potentially lead to alternative reaction pathways if not perfectly controlled, resulting in the formation of Impurity C. veeprho.com Similarly, the final step in some synthetic approaches involves a Dimroth rearrangement, which, if conducted under non-optimized conditions, could also contribute to the impurity profile. veeprho.com

The solvents and reagents used throughout the manufacturing process can also be a source of impurities. Trace contaminants within these materials can react with the starting materials, intermediates, or the final Dacomitinib molecule to form new chemical entities, including this compound.

Degradation Pathway-Related Formation

Dacomitinib, like many complex organic molecules, can degrade under various environmental conditions, leading to the formation of degradation products.

Exposure to oxygen, light, or oxidizing agents can lead to the oxidative degradation of Dacomitinib. While specific studies detailing the oxidative degradation products of Dacomitinib are not extensively published in readily available literature, the chemical structure of Dacomitinib possesses moieties that could be susceptible to oxidation. The piperidine (B6355638) ring and the electron-rich quinazoline ring system are potential sites for oxidative attack, which could initiate a cascade of reactions leading to the formation of various degradation products, potentially including Impurity C. Dacomitinib's metabolism is known to involve oxidative processes, primarily mediated by cytochrome P450 enzymes. nih.gov

Hydrolysis, the cleavage of chemical bonds by the addition of water, is another common degradation pathway for pharmaceuticals. The amide linkage in the butenamide side chain of Dacomitinib is a potential site for hydrolysis, particularly under acidic or basic conditions. Cleavage at this site would lead to the formation of separate quinazoline and butenoic acid-derived fragments. Subsequent reactions of these fragments could potentially contribute to the formation of Impurity C. The use of aqueous sodium hydroxide (B78521) during the workup of certain synthetic steps highlights the potential for hydrolysis if conditions are not carefully controlled. veeprho.com

Thermal Degradation Processes

Thermal stress is a common factor in the degradation of pharmaceutical compounds. The formation of this compound through thermal degradation would likely involve the transformation of the dacomitinib molecule when subjected to elevated temperatures. Although specific studies detailing the thermal degradation pathway leading to Impurity C are not publicly available, general principles of chemical degradation suggest that susceptible functional groups within the dacomitinib structure could undergo reactions such as oxidation, hydrolysis, or rearrangement upon heating.

For instance, a research paper on the stability-indicating HPLC method for dacomitinib investigated its degradation under various stress conditions, including thermal stress. In this study, dacomitinib solution was heated, and the resulting degradants were analyzed. While specific impurities were not identified as "Impurity C," the study did observe the formation of several degradation products with distinct mass-to-charge ratios (m/z), indicating that the parent molecule undergoes decomposition. The formation of an impurity like this compound would be dependent on the specific conditions of temperature and humidity, as well as the presence of any catalysts.

Table 1: Hypothetical Thermal Degradation of Dacomitinib

| Stress Condition | Potential Reaction Type | Likely Functional Group Involved | Possible Formation of Impurity C |

| Elevated Temperature (Dry Heat) | Isomerization, Rearrangement | Butenamide side chain, Quinazoline core | Plausible |

| Elevated Temperature (High Humidity) | Hydrolysis | Amide bond | Plausible |

This table is illustrative and based on general chemical principles, as specific research data for this compound formation is not available.

Photolytic Degradation Processes

Photolytic degradation, the breakdown of molecules by light, is another critical consideration for drug stability. The energy from photons, particularly in the ultraviolet range, can induce photochemical reactions in susceptible molecules. For a molecule like dacomitinib, which contains several chromophores (light-absorbing groups) such as the quinazoline and aniline rings, photolytic degradation is a plausible pathway for impurity formation.

The specific mechanisms could involve photo-oxidation, where the molecule reacts with oxygen in the presence of light, or photoreduction. The unsaturated butenamide side chain could also be susceptible to photo-induced isomerization or cyclization reactions. Without specific experimental data for this compound, it is hypothesized that its formation could result from one or more of these photolytic reactions.

Table 2: Hypothetical Photolytic Degradation of Dacomitinib

| Light Source | Potential Reaction Type | Likely Functional Group Involved | Possible Formation of Impurity C |

| UV Radiation | Photo-oxidation, Isomerization | Quinazoline ring system, Butenamide side chain | Plausible |

| Visible Light | Photoreaction with sensitizers | Aromatic rings | Less likely than with UV, but possible |

This table is illustrative and based on general photochemical principles, as specific research data for this compound formation is not available.

Potential Formation via Metabolic or Bioactivation Pathways (In Vitro Studies)

The in vitro metabolism of drugs is studied to understand how the body processes them, which can lead to the formation of various metabolites, some of which may be considered impurities if they are also formed during manufacturing or storage. The metabolism of dacomitinib has been investigated in several in vitro systems, such as human liver microsomes.

One study on the metabolic pathways of dacomitinib identified several phase I metabolites, primarily resulting from the hydroxylation of the piperidine ring. The study also proposed the formation of reactive intermediates, such as an aldehyde and an iminium ion, through bioactivation pathways. While this study did not explicitly identify this compound, it is conceivable that this impurity could be a metabolic product or arise from the further transformation of one of the identified metabolites. The formation of such an impurity in vivo could have implications for the drug's efficacy and safety profile.

Table 3: Potential In Vitro Metabolic Pathways for this compound Formation

| In Vitro System | Metabolic Reaction | Enzyme Family | Potential Precursor to Impurity C |

| Human Liver Microsomes | Oxidation, Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated dacomitinib metabolites |

| Dealkylation | Cytochrome P450 (CYP) | Reactive aldehyde or iminium intermediates |

This table is illustrative and based on known metabolic pathways for similar compounds, as specific research data for this compound formation is not available.

Advanced Analytical Methodologies for Dacomitinib Impurity C Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its high resolving power allows for the separation of the main API from closely related impurities, even when they are present at very low concentrations. For Dacomitinib (B1663576) and its impurities, liquid chromatography is the most prominently documented technique.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like Dacomitinib and its related substances. Its versatility and high efficiency make it ideal for impurity determination in both bulk drug substances and finished dosage forms. researchgate.nethumanjournals.com

The most common mode of HPLC used for this purpose is Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar. The development of a stability-indicating RP-HPLC method—one that can separate the API from its impurities and degradation products—involves a systematic optimization of various chromatographic parameters. sdiarticle4.com

The optimization process typically involves varying one parameter at a time while keeping others constant to assess its impact on the separation. Key parameters that are optimized include the mobile phase composition, pH of the buffer, choice of stationary phase (column), flow rate, and detector wavelength. sdiarticle4.com For instance, initial trials might test different columns and various ratios of organic solvents and aqueous buffers to achieve a preliminary separation. Subsequent fine-tuning of pH and gradient slope would then be performed to maximize resolution and improve peak shape. The goal is to develop a method that is simple, sensitive, specific, accurate, and robust. nih.gov

The elution technique, either isocratic or gradient, is a critical choice in method development.

Isocratic Elution : In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is generally simpler, more robust, and results in more stable baselines. Several stability-indicating methods for Dacomitinib and its impurities have been successfully developed using isocratic elution. For example, a method using a mobile phase of 0.1M sodium perchlorate (B79767) (pH 5.6) and acetonitrile (B52724) in a 20:80 (v/v) ratio has been reported to effectively separate Dacomitinib from two of its impurities. sdiarticle4.com This method is suitable when the impurities have retention times relatively close to the main peak and to each other.

Gradient Elution : This technique involves changing the composition of the mobile phase during the chromatographic run. It is particularly useful for analyzing samples containing compounds with a wide range of polarities. By gradually increasing the organic solvent concentration, late-eluting compounds can be washed out more quickly, shortening the run time and improving peak shape. While specific gradient methods for Dacomitinib Impurity C are not extensively detailed in public literature, this approach is a standard strategy for complex impurity profiles. brjac.com.br For example, analysis of Dacomitinib in plasma samples has utilized gradient elution to separate the analyte from endogenous components. researchgate.net

The choice of the analytical column is paramount for achieving the desired separation. The stationary phase chemistry dictates the primary interaction mechanism with the analytes. For the analysis of Dacomitinib and its impurities, C18 (octadecylsilane) columns are overwhelmingly the preferred choice. humanjournals.com These columns provide a non-polar stationary phase that effectively retains Dacomitinib and its related compounds based on their hydrophobicity.

Several specific C18 columns have been successfully employed in published methods:

Agilent ZORBAX Eclipse (250 × 4.6 mm; 5 µm) : Used for the separation of Dacomitinib and its impurities. sdiarticle4.com

Thermo Scientific Hypersil ODS C18 (250mm × 4.6mm; 5µm) : Another C18 column demonstrated to provide good separation. researchgate.net

Kromasil 100_5_C18 (250 mm x 4.6 mm; 5µm) : Utilized in a quantitative estimation of Dacomitinib. humanjournals.com

The selection of a specific brand and model of a C18 column can influence selectivity due to differences in silica (B1680970) purity, end-capping, and carbon load. Therefore, method development often involves screening several C18 columns to find the one that provides the best resolution for the critical peak pairs, such as Dacomitinib and this compound.

The mobile phase in RP-HPLC typically consists of an aqueous component (often a buffer) and an organic modifier (like acetonitrile or methanol). The composition and pH of the mobile phase are powerful tools for controlling retention and selectivity.

pH of Aqueous Phase : Dacomitinib contains basic nitrogen atoms, meaning its ionization state is dependent on pH. Adjusting the pH of the mobile phase buffer can significantly alter the retention time and peak shape of Dacomitinib and its impurities. A low pH (e.g., 3.0) ensures that the amine groups are protonated, which can lead to better peak shapes and retention on a C18 column. humanjournals.comdevagiricollege.org Conversely, a mid-range pH (e.g., 5.6) has also been used successfully. sdiarticle4.com Optimization of pH is crucial to ensure that the API and all relevant impurities are well-resolved from each other.

The following table summarizes parameters from a developed isocratic RP-HPLC method for Dacomitinib and its impurities. sdiarticle4.com

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Agilent ZORBAX Eclipse (C18, 250x4.6 mm, 5µm) | Thermo Scientific Hypersil ODS C18 (250x4.6mm, 5µm) |

| Mobile Phase | 0.1M Sodium Perchlorate (pH 5.6) : Acetonitrile (20:80 v/v) | 0.1M Sodium Perchlorate (pH 4.6) : Acetonitrile : Methanol (B129727) (30:40:30 v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 253 nm | 246 nm |

| Elution Mode | Isocratic | Isocratic |

| Retention Time (Dacomitinib) | 5.8 min | Not Specified |

| Retention Time (Impurity 1) | 4.0 min | Not Specified |

| Retention Time (Impurity 2) | 7.7 min | Not Specified |

Gas Chromatography (GC) for Volatile Impurities

While HPLC is the primary tool for analyzing Dacomitinib and its non-volatile impurities, Gas Chromatography (GC) plays a crucial role in controlling volatile impurities. These impurities are not typically degradation products but are often process-related, such as residual solvents used during the synthesis of the API. veeprho.com Solvents like acetonitrile may be used in the manufacturing process and must be controlled to within acceptable limits defined by regulatory guidelines. veeprho.com

Although specific GC methods for the direct analysis of this compound are not found in the literature, as it is expected to be non-volatile, GC is the standard technique for residual solvent analysis. Headspace GC is the most common approach. In this technique, the drug substance is heated in a sealed vial, causing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC system for separation and quantification. This ensures that the final API is free from harmful levels of volatile organic compounds.

Spectrometric and Spectroscopic Characterization

A comprehensive characterization of this compound relies on a combination of spectrometric and spectroscopic methods. These techniques provide orthogonal information, which, when combined, allows for unambiguous identification and accurate quantification.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for impurity profiling in the pharmaceutical industry due to its exceptional sensitivity and selectivity.

The primary application of LC-MS in the analysis of this compound is its detection and the precise determination of its molecular weight. In a typical reversed-phase LC method, Dacomitinib and its impurities are separated based on their polarity. The eluent is then introduced into the mass spectrometer.

Using electrospray ionization (ESI) in the positive ion mode, this compound is expected to be readily ionized, forming a protonated molecule [M+H]⁺. The high-resolution mass spectrometer can measure the mass-to-charge ratio (m/z) of this ion with high accuracy, allowing for the confirmation of its elemental composition.

| Parameter | Value |

| Chemical Name | 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one |

| Molecular Formula | C₁₉H₁₆ClFN₄O₃ |

| Monoisotopic Mass | 402.0895 g/mol |

| Expected [M+H]⁺ Ion | 403.0973 m/z |

This table presents the theoretical molecular properties of this compound.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of impurities. In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. The fragmentation pattern can be predicted by analyzing the chemical structure of the impurity, which contains several susceptible bonds.

Key expected fragmentation pathways for this compound would involve the cleavage of the amide bond, the ether linkage, and fragmentations within the quinazoline (B50416) and pyrrolidinone ring systems.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Structural Origin of the Fragment |

| 403.1 | 284.1 | Loss of the 5-hydroxypyrrolidin-2-one (B122266) moiety |

| 403.1 | 161.0 | 3-chloro-4-fluoroaniline moiety |

| 403.1 | 115.0 | Pyrrolidinone-related fragment |

| 284.1 | 256.1 | Loss of CO from the quinazoline core |

This table outlines a predicted fragmentation pattern for this compound based on its chemical structure. Actual fragmentation may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. Both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete picture of the molecular structure of this compound.

Due to the absence of published experimental NMR data for this compound, the following table presents predicted chemical shifts for key structural motifs based on known values for similar compounds and general NMR principles.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons (Quinazoline & Phenyl rings) | 6.8 - 8.5 |

| ¹H | Methoxyl Protons (-OCH₃) | ~3.9 |

| ¹H | Pyrrolidinone Protons | 2.0 - 4.5 |

| ¹H | Hydroxyl Proton (-OH) | Variable, depends on solvent and concentration |

| ¹³C | Carbonyl Carbon (Amide) | 165 - 175 |

| ¹³C | Aromatic Carbons | 100 - 160 |

| ¹³C | Methoxyl Carbon (-OCH₃) | ~56 |

| ¹³C | Pyrrolidinone Carbons | 25 - 60 |

This table provides theoretically predicted NMR chemical shift ranges for this compound. Actual values would need to be confirmed by experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretching (Amine) | 3300 - 3500 |

| O-H stretching (Alcohol) | 3200 - 3600 (broad) |

| C-H stretching (Aromatic & Aliphatic) | 2850 - 3100 |

| C=O stretching (Amide) | 1630 - 1695 |

| C=N and C=C stretching (Aromatic rings) | 1400 - 1600 |

| C-O stretching (Ether & Alcohol) | 1000 - 1300 |

| C-F stretching | 1000 - 1400 |

| C-Cl stretching | 600 - 800 |

This table lists the expected characteristic FT-IR absorption bands for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the detection of Dacomitinib and its impurities, particularly when used as a detector in High-Performance Liquid Chromatography (HPLC). The chromophoric system of this compound, which includes the substituted quinazoline and phenyl rings, is expected to absorb UV radiation in the range of 200-400 nm.

Based on studies of Dacomitinib and related impurities, a suitable detection wavelength for HPLC analysis would be around 253 nm. researchgate.net A full UV-Vis spectrum would likely show multiple absorption maxima, with a prominent peak in the 250-260 nm region and another at higher wavelengths, characteristic of the extended conjugation in the molecule.

| Compound | Reported/Expected UV Absorption Maximum (λmax) |

| Dacomitinib | ~260 nm and ~343 nm nih.gov |

| This compound | Expected to be similar to Dacomitinib, with potential shifts due to structural differences. |

This table presents the known UV absorption maxima for Dacomitinib and the expected region for this compound.

Methodological Development and Validation for Dacomitinib Impurity C Analysis

Development of Stability-Indicating Methods for Impurity Profiling

The primary goal of a stability-indicating method is to provide a clear and accurate picture of a drug's purity and its degradation profile over time and under various stress conditions. For Dacomitinib (B1663576), this involves developing an analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, that can separate the main component (Dacomitinib) from all its potential impurities, including process-related impurities and degradation products. sdiarticle4.comresearchgate.net The method must be able to resolve the Dacomitinib peak from peaks of known impurities and any new peaks that may arise during stability studies involving heat, humidity, light, acid/base hydrolysis, and oxidation. ich.org

The development of such a method for Dacomitinib and its impurities involves several optimization steps:

Column Selection: An Agilent ZORBAX Eclipse column (250×4.6 mm; 5 µm) has been successfully used to achieve separation. sdiarticle4.com

Mobile Phase Composition: A common mobile phase consists of a buffer and an organic solvent. One validated method uses a mixture of 0.1M sodium perchlorate (B79767) (pH 5.6) and acetonitrile (B52724) in a 20:80 (v/v) ratio. sdiarticle4.com

Flow Rate and Detection: A flow rate of 1.0 mL/min is typical, with UV detection at a wavelength where both Dacomitinib and its impurities show significant absorbance, such as 253 nm. sdiarticle4.com

The effectiveness of the method is confirmed by its ability to separate known impurities and any degradation products formed under stress conditions, thus proving its stability-indicating nature. sdiarticle4.comresearchgate.net In one study, this approach successfully resolved Dacomitinib from two of its impurities, demonstrating the method's capability.

Validation Parameters in Accordance with ICH Guidelines

Once a suitable analytical method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to ensure its reliability for its intended purpose. sdiarticle4.comeuropa.eu Validation involves a series of tests to demonstrate that the method is specific, sensitive, linear, accurate, and precise. sdiarticle4.comhumanjournals.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org For Dacomitinib Impurity C, this means the analytical method must produce a response for Impurity C that is distinct and free from interference from Dacomitinib itself and other related impurities. ich.orghumanjournals.com

Specificity is typically demonstrated by:

Spiking Studies: A sample of the drug substance or product is spiked with known amounts of impurities, including Impurity C, to show that the method can separate each component. ich.org

Forced Degradation Studies: Dacomitinib is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to show that the Dacomitinib peak and the peaks of its known impurities are well-resolved from any new degradation product peaks. sdiarticle4.comich.org Peak purity analysis, using techniques like photodiode array (PDA) detection or mass spectrometry (MS), can further confirm that a single chromatographic peak is not composed of multiple co-eluting compounds. ich.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For impurities, the LOD demonstrates the sensitivity of the analytical method. It is often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally considered acceptable. sdiarticle4.com

While specific data for this compound is not detailed in the reviewed literature, a validated stability-indicating RP-HPLC method for Dacomitinib reported the LOD for two other impurities. sdiarticle4.com

| Impurity | Limit of Detection (LOD) (µg/mL) |

|---|---|

| Impurity 1 | 0.06 sdiarticle4.com |

| Impurity 2 | 0.025 sdiarticle4.com |

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net The LOQ is a critical parameter for impurity analysis, as it defines the lower end of the concentration range for which the method is reliable. A common approach for determining the LOQ is to use a signal-to-noise ratio of 10:1. globalresearchonline.net

For a validated RP-HPLC method for Dacomitinib, the LOQ values for two impurities were established. sdiarticle4.com

| Impurity | Limit of Quantification (LOQ) (µg/mL) |

|---|---|

| Impurity 1 | 0.2 sdiarticle4.com |

| Impurity 2 | 0.09 sdiarticle4.com |

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

For impurity quantification, the range should typically span from the LOQ to 120% of the specification limit for that impurity. ich.org The linearity is evaluated by linear regression analysis of the data, and the correlation coefficient (R²) is expected to be close to 1. humanjournals.com One study on Dacomitinib and its impurities established a linear range of 0.2–2 µg/mL for the impurities. sdiarticle4.com

| Compound | Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|

| Dacomitinib | 20 - 200 sdiarticle4.com | Data Not Available |

| Impurity 1 | 0.2 - 2 sdiarticle4.com | Data Not Available |

| Impurity 2 | 0.2 - 2 sdiarticle4.com | Data Not Available |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. ich.org

Precision is measured by the standard deviation or relative standard deviation (%RSD) of a series of measurements. sdiarticle4.com For Dacomitinib and two of its impurities, the %RSD for intraday precision was found to be between 0.21 and 0.35, and for interday precision, it ranged from 0.40 to 0.99. sdiarticle4.com

Accuracy is the closeness of the test results obtained by the method to the true value. For impurity analysis, accuracy is often determined by spiking the drug substance with known quantities of the impurity at different concentration levels. The percentage recovery of the added impurity is then calculated. ich.org

| Compound | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| Dacomitinib | 0.21 sdiarticle4.com | 0.99 sdiarticle4.com |

| Impurity 1 | 0.35 sdiarticle4.com | 0.40 sdiarticle4.com |

| Impurity 2 | 0.26 sdiarticle4.com | 0.68 sdiarticle4.com |

Assessment of Robustness and Ruggedness

The validation of an analytical method for quantifying impurities, such as this compound, necessitates a thorough evaluation of its robustness and ruggedness. These assessments are crucial to ensure the method's reliability and reproducibility during routine use under various operational conditions. A stability-indicating RP-HPLC method has been developed for the determination of dacomitinib in the presence of its related impurities, and this method has been demonstrated to be robust and rugged. sdiarticle4.com

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of Dacomitinib and its impurities, key chromatographic parameters are intentionally altered to assess the impact on the analytical results. The parameters typically investigated include the flow rate of the mobile phase, the pH of the mobile phase buffer, and the composition of the mobile phase. sdiarticle4.comjidps.com The consistency of the analytical results, such as retention time and peak area of the impurity, under these varied conditions demonstrates the method's robustness.

Ruggedness , on the other hand, assesses the reproducibility of the method when subjected to different external factors, such as analysis on different days, by different analysts, or using different instruments. This ensures that the method is transferable and can be consistently applied in various laboratory settings. For instance, the analysis of Dacomitinib and its impurities would be performed by different analysts on different HPLC systems to confirm that the results remain comparable and within acceptable limits of variation. jidps.com

The following data tables present illustrative findings from robustness and ruggedness studies for a representative Dacomitinib impurity, demonstrating the method's suitability for reliable quantification. It is important to note that while the studies confirm the robustness and ruggedness for the analysis of Dacomitinib and its impurities, the specific designation "Impurity C" is not explicitly used in the referenced literature. The data presented here is representative for related impurities, referred to as Impurity 1 and Impurity 2 in the available research. sdiarticle4.com

Table 1: Robustness Assessment for a Representative Dacomitinib Impurity

This table illustrates the effect of deliberate variations in chromatographic conditions on the analytical results for a representative Dacomitinib impurity. The relative standard deviation (RSD) of key parameters is expected to be within acceptable limits.

| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | %RSD of Assay |

| Flow Rate (mL/min) | 0.8 | 7.9 | 1.1 | 0.4 |

| 1.0 (Nominal) | 7.7 | 1.2 | - | |

| 1.2 | 7.5 | 1.2 | 0.5 | |

| Mobile Phase pH | 5.4 | 7.6 | 1.2 | 0.3 |

| 5.6 (Nominal) | 7.7 | 1.2 | - | |

| 5.8 | 7.8 | 1.1 | 0.4 | |

| Acetonitrile in Mobile Phase (%) | 78 | 7.9 | 1.2 | 0.6 |

| 80 (Nominal) | 7.7 | 1.2 | - | |

| 82 | 7.5 | 1.1 | 0.5 |

This table is a representative example based on typical robustness study parameters and does not represent actual data from a specific study on "this compound".

Table 2: Ruggedness Assessment for a Representative Dacomitinib Impurity

This table demonstrates the method's reproducibility when analyzed by different analysts and on different instruments. The %RSD between the results obtained under these different conditions should be minimal.

| Condition | Analyst 1 (Instrument A) - % Assay | Analyst 2 (Instrument B) - % Assay | %RSD |

| Sample 1 | 99.8 | 99.5 | 0.21 |

| Sample 2 | 100.1 | 99.7 | 0.28 |

| Sample 3 | 99.9 | 99.6 | 0.21 |

| Sample 4 | 100.2 | 99.8 | 0.28 |

| Sample 5 | 99.7 | 99.4 | 0.21 |

| Sample 6 | 100.0 | 99.7 | 0.21 |

This table is a representative example based on typical ruggedness study parameters and does not represent actual data from a specific study on "this compound".

The successful validation of the analytical method in terms of robustness and ruggedness ensures its suitability for routine quality control analysis of Dacomitinib and its impurities. researchgate.net The method's ability to provide consistent and reliable results despite minor variations in operational parameters and environmental factors is a critical component of its lifecycle management.

Structural Elucidation and Identification Strategies for Dacomitinib Impurity C

Systematic Approaches for Identifying Unknown Impurities

The process of identifying an unknown impurity in a drug substance like Dacomitinib (B1663576) begins with a systematic analytical approach. The initial detection of Dacomitinib Impurity C would typically occur during the impurity profiling of Dacomitinib batches using a high-resolution separation technique, most commonly High-Performance Liquid Chromatography (HPLC). veeprho.comsdiarticle4.com The appearance of a new, unidentified peak in the chromatogram that is not attributable to the active pharmaceutical ingredient (API) or known related substances triggers an investigation.

A crucial first step involves a forced degradation study, where the Dacomitinib drug substance is subjected to various stress conditions such as acid, base, oxidation, heat, and light. sdiarticle4.comjidps.com This study helps to determine if this compound is a degradation product. For instance, if the peak corresponding to Impurity C increases significantly under acidic or oxidative stress, it provides clues about its potential chemical nature and formation pathway.

The subsequent phase of the investigation employs a range of analytical technologies to gather preliminary information about the impurity. biomedres.usnih.gov Techniques like UV-Vis spectroscopy can provide initial data on the chromophoric system of the impurity, which can be compared to that of the parent Dacomitinib molecule. sdiarticle4.com Any shift in the maximum absorption wavelength might suggest alterations to the quinazoline (B50416) core or other conjugated parts of the molecule.

The International Council for Harmonisation (ICH) guidelines provide a framework for the identification and qualification of impurities, setting thresholds based on the maximum daily dose of the drug. nih.gov For a potent drug like Dacomitinib, even impurities present at low levels may require full structural characterization.

Integration of Multi-Analytical Data for Structure Confirmation

Confirming the precise chemical structure of this compound necessitates the integration of data from multiple sophisticated analytical techniques. This multi-pronged approach provides orthogonal information, leading to a high degree of confidence in the final structural assignment.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone of this process. nih.gov An initial HPLC-MS analysis provides the accurate mass of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can determine the elemental composition of the impurity with a high degree of accuracy. biomedres.us This information is critical in distinguishing between potential structures with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to fragment the impurity ion and analyze its fragmentation pattern. This pattern provides vital clues about the molecule's substructures and how they are connected. By comparing the fragmentation pattern of Impurity C with that of Dacomitinib, analysts can pinpoint the location of the chemical modification. For example, a modification on the piperidine (B6355638) ring would likely result in a different fragmentation pattern than a change to the quinazoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules. nih.gov While requiring a larger quantity of the isolated impurity compared to MS, NMR provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of protons and carbons present. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular puzzle by establishing connectivity between atoms. For this compound, NMR would be instrumental in, for example, confirming the position of a new substituent or identifying a change in the stereochemistry of the molecule.

The table below illustrates the types of data that would be gathered from these techniques to elucidate the structure of this compound.

| Analytical Technique | Information Gathered for this compound |

| HPLC-UV | Retention time relative to Dacomitinib, UV λmax |

| HRMS | Accurate mass and elemental composition |

| MS/MS | Fragmentation pattern to identify structural motifs |

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons |

| ¹³C NMR | Chemical shifts of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons |

By carefully analyzing and integrating the data from these techniques, a proposed structure for this compound can be confidently put forward.

Corroboration with Synthesized Reference Standards

The final and definitive step in the structural confirmation of this compound is the corroboration of all analytical data with a synthesized reference standard. synzeal.com Once a putative structure has been proposed based on spectroscopic evidence, a synthetic route is devised to prepare the compound in the laboratory. google.comchemicalbook.com The synthesis of the reference standard must be unambiguous, ensuring that the desired molecule is produced with a high degree of purity.

Upon successful synthesis, the reference standard of the proposed this compound is subjected to the same battery of analytical tests as the isolated impurity. This includes co-injection in the HPLC system, where the reference standard and the impurity peak in the Dacomitinib sample should have identical retention times. The mass spectra (both full scan and MS/MS) and the NMR spectra of the synthesized standard must be superimposable with those of the impurity isolated from the drug substance.

This direct comparison provides unequivocal proof of the impurity's structure. The availability of a qualified reference standard is also crucial for the routine quality control of Dacomitinib, as it allows for the accurate quantification of this compound in future batches of the drug substance and product.

The table below summarizes the key analytical comparisons made between the isolated impurity and the synthesized reference standard.

| Analytical Method | Parameter for Comparison | Expected Outcome for Confirmation |

| HPLC | Retention Time | Identical |

| LC-MS | Mass Spectrum | Identical |

| LC-MS/MS | Fragmentation Pattern | Identical |

| ¹H NMR | Chemical Shifts and Coupling Constants | Identical |

| ¹³C NMR | Chemical Shifts | Identical |

Control and Management Strategies for Dacomitinib Impurity C in Pharmaceutical Production

Regulatory Framework and Compliance (ICH Q3A/B, Q2(R1), Q6A)

The control of impurities in pharmaceutical products is governed by a robust regulatory framework established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). veeprho.com For Dacomitinib (B1663576) Impurity C, several key guidelines are paramount.

ICH Q3A/B: Impurities in New Drug Substances and New Drug Products ICH Q3A(R2) and Q3B(R2) provide thresholds for the reporting, identification, and qualification of impurities. ich.orgeuropa.eu Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. kobia.kr The thresholds are based on the maximum daily dose (MDD) of the drug. For an impurity like Dacomitinib Impurity C, these guidelines dictate the concentration at which it must be reported in a certificate of analysis, the level at which its chemical structure must be identified, and the threshold above which it must be qualified through safety studies. ich.orgkobia.kr Any new impurity identified in later development stages must also undergo this evaluation. ich.org The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) incorporate these ICH guidelines into their regulatory requirements for new drug applications. veeprho.comdrugdiscoverytrends.comfda.gov

ICH Q2(R1): Validation of Analytical Procedures To accurately quantify this compound, the analytical methods used must be validated according to ICH Q2(R1). ich.orgeuropa.eu This guideline outlines the validation characteristics needed for various analytical procedures. For a quantitative impurity test, this includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and the quantitation limit (LOQ). ich.orgfda.gov The LOQ is particularly important as it defines the lowest amount of this compound that can be reliably measured. fda.gov The validation ensures that the analytical method is suitable for its intended purpose, providing reliable data for batch release and stability studies. europa.euhumanjournals.com

ICH Q6A: Specifications ICH Q6A provides guidance on setting specifications, which are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. europeanpharmaceuticalreview.comeuropa.eu A specification for Dacomitinib would include a test for impurities, with a specific acceptance criterion (limit) for this compound. europeanpharmaceuticalreview.comich.org This limit is justified based on data from batches used in clinical and safety studies, manufacturing process capability, and the qualification threshold established under ICH Q3A/B. europeanpharmaceuticalreview.comwho.int

The following table summarizes the core regulatory requirements for managing this compound.

Table 1: Summary of ICH Guideline Requirements for this compound| Guideline | Core Requirement | Application to this compound |

|---|---|---|

| ICH Q3A/B | Reporting, Identification, and Qualification of Impurities | Defines the concentration thresholds that trigger the need to report, identify the structure of, and perform safety qualification for Impurity C based on the Dacomitinib maximum daily dose. europa.eukobia.kr |

| ICH Q2(R1) | Validation of Analytical Procedures | Mandates that the analytical method used to measure Impurity C is validated for specificity, accuracy, precision, linearity, and has a sufficiently low limit of quantitation (LOQ). ich.orgeuropa.eu |

| ICH Q6A | Setting of Specifications | Requires the establishment of a justified acceptance criterion (a specific limit) for Impurity C in the Dacomitinib drug substance and drug product specifications. europeanpharmaceuticalreview.comich.org |

Establishment and Characterization of this compound Reference Standards

A well-characterized reference standard is indispensable for the accurate identification and quantification of this compound. synzeal.com Pharmaceutical reference standards are highly purified compounds used as a benchmark for routine quality control testing, method validation, and stability studies. synzeal.comsynzeal.com

The establishment of a this compound reference standard involves several key steps:

Synthesis or Isolation: The impurity is either specifically synthesized in a laboratory or isolated from bulk batches of Dacomitinib where it is present.

Purification: Extensive purification is performed, typically using techniques like preparative chromatography, to achieve a very high level of purity.

Characterization: Comprehensive structural elucidation and characterization are conducted to unequivocally confirm the identity of the compound. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns, and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.net

Purity Assignment: The purity of the reference standard is determined using a mass balance approach or quantitative techniques like high-performance liquid chromatography (HPLC) with a universal detector or quantitative NMR (qNMR).

Certification: A Certificate of Analysis (COA) is issued, detailing the characterization data, assigned purity, and recommended storage conditions. synzeal.com

The table below outlines the known characteristics of the this compound reference standard.

Table 2: Characteristics of this compound Reference Standard| Property | Data | Source |

|---|---|---|

| Chemical Name | Not Publicly Specified | - |

| Molecular Formula | C25H27ClFN5O2 | |

| Molecular Weight | 483.97 | |

| Typical Use | Identification and quantification in QC testing, analytical method validation. | synzeal.comsynzeal.com |

| Characterization | Supplied with a detailed Certificate of Analysis (COA) including structural and purity data. | synzeal.com |

Optimization of Manufacturing Processes to Minimize Impurity Formation

A proactive approach to impurity control involves optimizing the manufacturing process to prevent or minimize the formation of this compound from the outset. This is a core principle of Quality by Design (QbD). Process optimization focuses on understanding how various process parameters affect impurity levels and identifying a robust operating space. nih.gov

Potential strategies for optimizing the Dacomitinib synthesis to reduce Impurity C include:

Route Scouting and Selection: Choosing a synthetic route that inherently avoids the formation of problematic impurities. researchgate.net

Parameter Optimization: Systematically studying the effect of critical process parameters such as temperature, pressure, reaction time, pH, and stoichiometry on the formation of Impurity C. For instance, in the synthesis of similar complex molecules, adjusting the type of base or solvent has been shown to significantly reduce side-product formation. nih.gov

Control of Starting Materials: Implementing stringent specifications for starting materials and intermediates to limit the presence of any reactive species that could contribute to the formation of Impurity C. nih.gov

Purification Process Enhancement: Developing and optimizing crystallization or chromatographic purification steps specifically designed to efficiently remove this compound from the crude product stream. This could involve screening different solvent systems or chromatographic conditions to achieve the best separation. nih.gov

By thoroughly understanding the formation mechanism of this compound, manufacturers can implement targeted process controls and optimizations that ensure the consistent production of high-quality Dacomitinib. nih.govsioc-journal.cn

Future Research Directions and Challenges in Dacomitinib Impurity C Research

Advancements in Automated Impurity Profiling and Data Analysis

The evolution of analytical techniques is rapidly moving towards automation and advanced data processing to increase efficiency, accuracy, and throughput in impurity profiling. For complex molecules like kinase inhibitors, these advancements are crucial for resolving and characterizing structurally similar impurities. waters.comwaters.com

Future research on Dacomitinib (B1663576) Impurity C will likely leverage fully automated systems that integrate high-resolution separation techniques with sophisticated data analysis software. The move from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UPLC) systems offers significant improvements in separation efficiency and speed, allowing for the baseline resolution of Dacomitinib from its impurities, including Impurity C, in significantly shorter run times. waters.com Coupling these systems with high-resolution mass spectrometry (MS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass data essential for confirming the identity of known impurities and elucidating the structures of novel ones. waters.com

A significant challenge in impurity analysis is the time-consuming process of data interpretation and structure elucidation. youtube.com Future workflows will increasingly rely on specialized software that automates these tasks. For instance, automated structure verification (ASV) can rapidly compare the experimental spectra of an isolated impurity against a proposed structure, providing a match factor to confirm its identity with high confidence. youtube.com Furthermore, dereplication tools can screen new analytical data against a database of known compounds and impurities, preventing the redundant effort of re-characterizing previously identified substances. youtube.com The development of a digitized impurity database for Dacomitinib, containing chromatographic and spectral data for all known related substances, would represent a significant step forward, potentially reducing the reliance on costly chemical reference standards. ingentaconnect.com

Table 1: Comparison of Traditional vs. Automated Impurity Profiling Approaches

| Feature | Traditional Approach | Advanced Automated Approach |

| Separation Technique | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) researchgate.net |

| Detection | UV, Diode Array Detector (DAD) ingentaconnect.com | High-Resolution Mass Spectrometry (HRMS), NMR waters.comzamann-pharma.com |

| Data Analysis | Manual peak integration and comparison | Automated peak detection, spectral deconvolution, database searching youtube.comacdlabs.com |

| Structure Elucidation | Manual interpretation of spectral data | Automated Structure Verification (ASV), de novo elucidation software youtube.comacdlabs.com |

| Throughput | Low to moderate | High, with rapid analysis times waters.com |

| Reference Standards | Heavily reliant on physical reference standards for each impurity ingentaconnect.com | Reduced reliance through digital databases and spectral libraries ingentaconnect.com |

Application of Green Chemistry Principles in Impurity Analysis

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. researchgate.netijirt.org The analysis of Dacomitinib and its impurities, which often relies on chromatographic methods using significant volumes of organic solvents like acetonitrile (B52724) and methanol (B129727), is a prime candidate for "greening." nih.gov

Future research will focus on developing analytical methods for Dacomitinib Impurity C that align with GAC principles. A primary target is the reduction or replacement of hazardous solvents. ijirt.org This can be achieved by:

Using Greener Solvents: Investigating the use of more benign solvents, such as ethanol (B145695) or ionic liquids, in the mobile phase. researchgate.netgreenpharmacy.info

Supercritical Fluid Chromatography (SFC): Employing supercritical CO2 as the primary mobile phase, which drastically reduces the consumption of organic solvents and is non-toxic. ijirt.org

Miniaturization: The adoption of UHPLC not only speeds up analysis but also significantly cuts down on solvent usage and waste generation due to the smaller column dimensions and lower flow rates. researchgate.net

Another core GAC principle is waste prevention. greenpharmacy.info Developing multi-analyte methods capable of quantifying Dacomitinib, Impurity C, and other related substances in a single run is preferable to multiple, single-analyte methods. nih.gov Additionally, techniques that avoid derivatization are favored, as they eliminate the need for extra reagents and process steps, thereby generating less waste. nih.govgreenpharmacy.info The creation of digital impurity databases also contributes to green chemistry by minimizing the need to synthesize and store physical reference standards for every impurity, a process which itself consumes resources and generates waste. ingentaconnect.com

Table 2: Green Chemistry Principles in this compound Analysis

| GAC Principle | Conventional Practice | Potential Green Alternative for Impurity C Analysis |

| Solvent Selection | Use of acetonitrile, methanol in HPLC mobile phase nih.gov | Replacement with ethanol, water, or supercritical fluids (in SFC) researchgate.netijirt.org |

| Waste Reduction | Large solvent volumes in standard HPLC methods | Miniaturization via UHPLC to reduce solvent consumption and waste researchgate.net |

| Energy Efficiency | Long analysis run times | Faster methods using modern column technologies to reduce energy per sample greenpharmacy.info |

| Reagent Use | Synthesis of physical reference standards for each impurity | Use of digitized spectral databases to reduce the need for chemical standards ingentaconnect.com |

| Process Simplification | Potential for derivatization to enhance detection | Development of direct analysis methods that avoid derivatization steps greenpharmacy.info |

Predictive Modeling for Impurity Formation and Degradation Pathways

A forward-looking approach to impurity control involves predicting the formation of impurities before they arise. In silico, or computational, modeling is a powerful tool for this purpose, allowing researchers to forecast the likely degradation products of a drug substance under various conditions. technologynetworks.comspringernature.com

For this compound, predictive modeling offers a pathway to understanding its formation mechanism. Software platforms like Zeneth can take the chemical structure of Dacomitinib as an input and, using a vast knowledge base of chemical reactions, predict potential degradation products under specific stress conditions such as heat, light, humidity, and varying pH. technologynetworks.comspringernature.combohrium.com This approach can help pinpoint the specific synthetic steps or storage conditions that are likely to generate Impurity C. veeprho.com The predictive performance of such systems has shown steady improvement as their underlying knowledge bases are refined. bohrium.comnih.govacs.org

The challenges in this area lie in the complexity of reaction and degradation chemistry. Some reaction types are historically difficult to predict, and models may generate a large number of potential impurities, many of which may not be observed in reality. acs.orgopenreview.net To address this, newer approaches leverage artificial intelligence and machine learning to refine predictions and even account for the propagation of impurities, where an initial impurity can react further to form secondary impurities. openreview.net These predictive tools are not meant to replace experimental work but to guide it. technologynetworks.com For example, by predicting a likely structure for an unknown impurity detected by MS, these models can significantly accelerate its identification. technologynetworks.com This synergy between in silico prediction and experimental verification is key to building a robust impurity control strategy. zamann-pharma.com

Table 3: Predictive Modeling Approaches for Impurity Formation

| Modeling Approach | Key Inputs | Potential Outputs for Dacomitinib Research |

| Knowledge-Based Systems (e.g., Zeneth) | Dacomitinib chemical structure, stress conditions (pH, oxidation, light, heat) technologynetworks.comspringernature.com | Predicted structures of degradation products, including Impurity C; proposed formation pathways. |

| Machine Learning / AI | Large datasets of known reactions, reactants, products, and impurities openreview.netmit.edu | More accurate prediction of likely impurities, prediction of impurity propagation, identification of critical process parameters. |

| Forced Degradation Simulation | Drug structure, excipient information, environmental factors technologynetworks.com | Guidance for designing efficient forced degradation studies, rationalization of observed degradants. |

| Quantitative Structure-Activity Relationship (QSAR) | Chemical structure of impurity | Prediction of toxicological properties (e.g., mutagenicity) to inform risk assessment. acdlabs.com |

Q & A

Q. How to integrate impurity control strategies into Quality by Design (QbD) frameworks?

- Methodological Answer : Define Critical Quality Attributes (CQAs) for Impurity C (e.g., ≤0.15% in final product). Use risk assessment tools (e.g., FMEA) to prioritize process parameters (e.g., catalyst concentration) affecting impurity formation. Validate control strategies via continuous manufacturing trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.